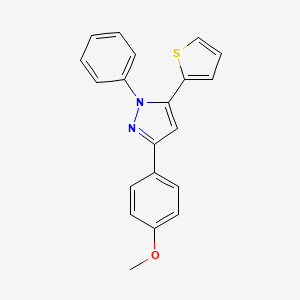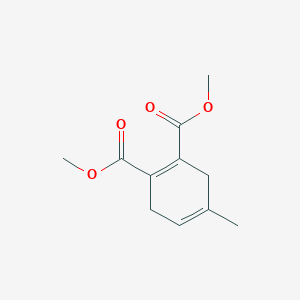![molecular formula C12H8Cl3NO3S B14605122 1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium CAS No. 60264-04-2](/img/structure/B14605122.png)
1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring with an oxido group at the nitrogen atom and a sulfonyl group attached to a trichlorophenylmethyl moiety. Its distinct structure makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with pyridine N-oxide and 2,3,6-trichlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: Pyridine N-oxide is reacted with 2,3,6-trichlorobenzyl chloride in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and proteins. The oxido group can form hydrogen bonds with active sites, while the sulfonyl group can participate in covalent bonding, leading to inhibition or modulation of enzyme activity. The trichlorophenyl moiety enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium can be compared with similar compounds such as:
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium: This compound has a trimethylphenyl group instead of a trichlorophenyl group, resulting in different chemical and biological properties.
Pyridine N-oxide derivatives: These compounds share the pyridine N-oxide core but differ in their substituents, leading to variations in reactivity and applications.
Propiedades
Número CAS |
60264-04-2 |
|---|---|
Fórmula molecular |
C12H8Cl3NO3S |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
1-oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium |
InChI |
InChI=1S/C12H8Cl3NO3S/c13-9-4-5-10(14)12(15)8(9)7-20(18,19)11-3-1-2-6-16(11)17/h1-6H,7H2 |
Clave InChI |
FITRQQNWYVGGEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=C(C=CC(=C2Cl)Cl)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)

![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)






![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)

